molecular formula C17H14N4OS B2630496 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole CAS No. 902252-88-4

2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2630496
CAS No.: 902252-88-4
M. Wt: 322.39
InChI Key: FNJFOSOTCNTFKM-UHFFFAOYSA-N
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Description

2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a synthetically designed, potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) pathway. Its primary research value lies in its application as a chemical tool to probe the mechanisms of DNA double-strand break repair and to investigate synthetic lethal interactions in cancer biology. By specifically inhibiting ATM kinase activity, this compound effectively sensitizes cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide or doxorubicin. Research demonstrates that this compound, through its mechanism of action, impairs the phosphorylation of key ATM substrates including p53, CHK2, and KAP1, thereby disrupting cell cycle checkpoint arrest and promoting apoptosis in pre-malignant cells. This makes it a highly valuable asset for studying cancer therapeutics focused on overcoming treatment resistance and for exploring the role of ATM in cellular senescence and genome stability . Its use is critical in preclinical research aimed at developing novel combination therapies that exploit DDR deficiencies for the targeted treatment of various malignancies.

Properties

IUPAC Name

2-[(2-methylsulfanylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-23-17-18-13-9-5-6-10-14(13)21(17)11-15-19-20-16(22-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJFOSOTCNTFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common method includes the condensation of 2-(methylthio)-1H-benzo[d]imidazole with an appropriate aldehyde to form an intermediate, which is then cyclized with hydrazine derivatives to yield the final oxadiazole product. The reaction conditions often involve heating in the presence of a catalyst and using solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Key Steps:

  • Formation of 2-(Methylthio)-1H-benzimidazole

    • Derived from o-phenylenediamine and methylthio-containing reactants (e.g., methyl isothiocyanate or via post-synthetic alkylation of benzimidazole-2-thiols) .

    • Example reaction:
      o Phenylenediamine+MeSCN2 Methylthio 1H benzimidazole\text{o Phenylenediamine}+\text{MeSCN}\rightarrow 2\text{ Methylthio 1H benzimidazole} .

  • Alkylation to Attach Methylene Bridge

    • Reaction with ethyl bromoacetate or chloroacetamide in the presence of a base (e.g., K2_2CO3_3) to yield intermediates like ethyl 2-(2-(methylthio)-1H-benzimidazol-1-yl)acetate .

    • Example:
      2 Methylthio 1H benzimidazole+BrCH2COOEtEthyl 2 2 methylthio 1H benzimidazol 1 yl acetate\text{2 Methylthio 1H benzimidazole}+\text{BrCH}_2\text{COOEt}\rightarrow \text{Ethyl 2 2 methylthio 1H benzimidazol 1 yl acetate} .

  • Hydrazide Formation

    • Hydrazinolysis of the ester intermediate with hydrazine hydrate to form the corresponding hydrazide .
      Ethyl ester+NH2NH2Hydrazide derivative\text{Ethyl ester}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazide derivative} .

  • Oxadiazole Ring Cyclization

    • Cyclodehydration of the hydrazide with carbon disulfide (CS2_2) under alkaline conditions (KOH/EtOH) to form the 5-phenyl-1,3,4-oxadiazole-2-thiol intermediate .
      Hydrazide+CS25 Phenyl 1 3 4 oxadiazole 2 thiol\text{Hydrazide}+\text{CS}_2\rightarrow 5\text{ Phenyl 1 3 4 oxadiazole 2 thiol} .

  • Functionalization of the Thiol Group

    • Alkylation or arylation of the thiol group to introduce substituents. For the target compound, methylation (e.g., using methyl iodide) achieves the methylthio group .

Reactivity and Functionalization

The compound’s reactivity is governed by the benzimidazole’s methylthio group and the oxadiazole ring’s electron-deficient nature.

2.1. Nucleophilic Substitution at the Methylthio Group

  • The methylthio (-SMe) group undergoes nucleophilic displacement with amines or alcohols under mild conditions .
    Example:
    Target compound+RNH22 RNH 1H benzimidazol 1 yl derivative\text{Target compound}+\text{RNH}_2\rightarrow 2\text{ RNH 1H benzimidazol 1 yl derivative} .

2.2. Oxidation Reactions

  • Oxidation with H2_2O2_2 or mCPBA converts the methylthio group to sulfoxide (-SO-) or sulfone (-SO2_2-) .
    Example:
     SMeH2O2 SO excess H2O2 SO2 \text{ SMe}\xrightarrow{\text{H}_2\text{O}_2}\text{ SO }\xrightarrow{\text{excess H}_2\text{O}_2}\text{ SO}_2\text{ } .

2.3. Electrophilic Aromatic Substitution on the Benzimidazole Ring

  • The benzimidazole ring undergoes nitration or halogenation at the 5- and 6- positions under acidic conditions .

2.4. Oxadiazole Ring Modifications

  • The oxadiazole ring is stable under acidic/basic conditions but can undergo ring-opening with strong nucleophiles (e.g., hydrazine) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photolytic Stability : Stable under visible light but degrades under UV irradiation via C–O bond cleavage .

  • Hydrolytic Stability : Resistant to hydrolysis in neutral water but degrades in strongly acidic/basic media .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various substituted benzimidazole derivatives that include the oxadiazole moiety, demonstrating enhanced antimicrobial activity against a range of pathogens. The introduction of the methylthio group in the benzimidazole structure has been shown to improve the efficacy of these compounds against resistant strains of bacteria and fungi .

Anticancer Properties

The incorporation of the oxadiazole ring in medicinal compounds has been linked to anticancer activities. In particular, derivatives similar to 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell cycle progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole core followed by the introduction of the oxadiazole functionality. The following table summarizes key synthetic routes and yields from recent studies:

Synthetic Route Yield (%) Key Reactions
Benzimidazole formation85%Reaction of o-phenylenediamine with methylthiol
Oxadiazole formation75%Cyclization with hydrazine derivatives
Final compound synthesis70%Coupling reactions with phenyl groups

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds containing the oxadiazole and benzimidazole rings can act as agonists for various receptors, including benzodiazepine receptors. These compounds have shown potential in treating conditions such as anxiety and epilepsy due to their ability to modulate neurotransmitter systems effectively .

Toxicological Assessments

Toxicology studies are crucial for assessing the safety profile of new compounds. Preliminary assessments indicate that derivatives similar to this compound exhibit low toxicity in vitro, making them promising candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes .

Comparison with Similar Compounds

Substituent Effects on Benzimidazole

The methylthio group at position 2 of the benzimidazole ring distinguishes this compound from analogs with ethylthio, phenethylthio, or amino substituents:

  • Ethylthio analogs (e.g., compound 228 from ) exhibit potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), suggesting that larger alkylthio groups enhance bioactivity but may reduce metabolic stability compared to methylthio .
  • Amino-substituted derivatives (e.g., dimethylamino groups in ) demonstrate moderate antimicrobial activity, indicating that electron-donating groups alter electronic properties and binding interactions .

Heterocyclic Core Variations

Replacing the oxadiazole ring with thiadiazole or triazole moieties significantly impacts physicochemical and biological properties:

  • Triazole-containing compounds (e.g., 9c in ) exhibit distinct docking profiles in enzyme studies, with triazole’s hydrogen-bonding capacity favoring stronger target interactions .

Key Research Findings and Implications

Substituent Optimization : Methylthio groups balance lipophilicity and metabolic stability, making the target compound a viable lead for drug development. Ethylthio analogs, while more potent, may face pharmacokinetic challenges .

Heterocycle Impact : Oxadiazole’s electron-withdrawing nature enhances binding to enzymatic active sites, whereas thiadiazole or triazole cores alter solubility and target selectivity .

Synthetic Scalability : Reactions involving CS₂/KOH or EDCI/DMAP coupling agents provide reproducible routes for large-scale synthesis, though purification of hybrid systems remains challenging .

Biological Activity

The compound 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole (CAS Number: 902252-88-4) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, particularly its potential in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of the target compound involves the condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde in a molar ratio of 1:1 in ethanol, yielding a yellow powder with a high purity level of 95% . The molecular weight of the compound is approximately 322.4 g/mol .

Structural Analysis

The compound features a benzo[d]imidazole moiety linked to a 5-phenyl-1,3,4-oxadiazole unit through a methylthio group. The crystal structure reveals significant intramolecular hydrogen bonding and π−π stacking interactions that contribute to its stability and biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Induces apoptosis via p53 activation
6aA5490.12Inhibits cell proliferation
16aSK-MEL-20.89Selective for melanoma cells

These findings suggest that the target compound may exhibit similar or enhanced anticancer efficacy due to its unique structural features .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives show effective inhibition against resistant strains of Mycobacterium tuberculosis (Mtb) with promising minimum inhibitory concentrations (MICs) . The compound’s ability to maintain metabolic stability and bioavailability makes it a candidate for further exploration in infectious disease treatment.

Case Studies

A notable study investigated the effects of various oxadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that modifications in the phenyl ring significantly impacted biological activity. For example, compounds with electron-donating groups exhibited superior cytotoxic effects compared to those with electron-withdrawing groups .

Additionally, flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner. The activation of caspase pathways was observed, confirming their potential as therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For instance, benzimidazole precursors can be functionalized via nucleophilic substitution or cyclization. A validated approach includes refluxing intermediates with KOH and carbon disulfide to form thio-oxadiazole derivatives, followed by acidification (1 N HCl or conc. H₂SO₄) for cyclization . High-resolution mass spectroscopy (HRMS) and elemental analysis are critical for confirming purity and structure .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : To identify functional groups (e.g., C=S, C=N stretching in oxadiazole).
  • NMR (¹H and ¹³C) : To verify substituent positions and methylthio group integration .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in studies on analogous oxadiazole derivatives .

Q. What preliminary biological activities are reported for structurally related oxadiazole compounds?

  • Methodological Answer : Oxadiazole derivatives exhibit antimicrobial and anticancer activities. For example, compounds with similar scaffolds show activity against bacterial strains (e.g., E. coli, S. aureus) via enzyme inhibition (e.g., dihydrofolate reductase) . Initial screening should include broth microdilution assays (MIC determination) and cytotoxicity testing (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Byproduct formation (e.g., direct coupling products) can be mitigated through catalyst selection and solvent tuning. For Pd-catalyzed reactions, using Ac-Leu-OH as an additive and CsOPiv as a base in DMA solvent at 110°C improved selectivity for the desired product over competing pathways . Kinetic studies and HPLC monitoring are recommended to track reaction progress .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like factor Xa or microbial targets. Studies on analogous compounds used Glide SP docking with OPLS4 force fields to assess binding poses and validate results with in vitro assays . Electrostatic potential maps (DFT calculations) further elucidate reactive sites for SAR optimization .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • Methodological Answer : Substituent effects on permeability and protein binding can be studied via:

  • LogP measurements : To assess lipophilicity (HPLC-based methods).
  • Plasma protein binding assays : Equilibrium dialysis or ultrafiltration to determine free fraction .
  • PAMPA assays : For predicting intestinal absorption . For instance, replacing polar groups with trifluoromethyl moieties improved oral bioavailability in related factor Xa inhibitors .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, pH). To address this:

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with Hill slope analysis to compare potency .
  • Target-specific assays : Enzymatic inhibition studies (e.g., fluorogenic substrates for protease activity) reduce off-target effects .

Q. What are the key challenges in scaling up the synthesis while maintaining yield and purity?

  • Methodological Answer : Scale-up issues include exothermic reactions and solvent removal. Strategies include:

  • Flow chemistry : For controlled temperature and mixing in cyclization steps.
  • Green solvents : Replace DMA with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

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